[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol
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Overview
Description
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol is a chiral compound with a piperidine ring substituted with a chlorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R,4S)-4-(4-bromophenyl)-1-methylpiperidin-3-yl]methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol: Fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Properties
CAS No. |
263769-24-0 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1 |
InChI Key |
MVNHJEXPDKVMJY-DGCLKSJQSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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